Methyl(trifluoromethyl)mercury

Description

Contextualization of Organomercury Compounds in Modern Chemistry

Organomercury compounds, characterized by a direct covalent bond between a carbon and a mercury atom, have a long and complex history in chemistry. wikipedia.orgchemeurope.com While their use has been curtailed in many areas due to toxicity concerns, they remain relevant in specific synthetic applications and for fundamental studies of organometallic reactivity. wikipedia.orgcharlotte.edu The carbon-mercury bond is typically stable to air and moisture but can be sensitive to light. chemeurope.com

Historically, organomercury compounds served as fungicides and antiseptics. charlotte.edutaylorandfrancis.com In contemporary synthetic organic chemistry, they are valued as versatile intermediates. chemeurope.com The cleavage of the Hg-C bond can be achieved under well-controlled conditions, allowing for transmetalation reactions where the organic group is transferred to another metal. wikipedia.org For instance, diphenylmercury (B1670734) can react with aluminum to produce triphenylaluminum. chemeurope.com General synthetic routes to organomercury compounds often involve the alkylation of mercury(II) salts with Grignard reagents or organolithium compounds. wikipedia.org

The study of organomercury chemistry provides insights that can be compared and contrasted with the chemistry of other organometallic compounds, such as those of palladium and cadmium. chemeurope.com Despite their limited direct application due to toxicity, their role as synthetic intermediates continues to be explored. chemeurope.com

Significance of Trifluoromethylated Moieties in Advanced Molecular Design

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in medicinal chemistry, materials science, and agrochemistry. mdpi.combohrium.comnih.gov This small functional group can profoundly alter the physicochemical properties of a parent molecule. nih.gov

The trifluoromethyl group is highly electronegative, often compared to being intermediate between fluorine and chlorine in this regard. wikipedia.org This property can significantly increase the acidity of nearby functional groups, as seen in trifluoroacetic acid. wikipedia.org Conversely, it can lower the basicity of compounds. wikipedia.org

The synthesis of trifluoromethylated compounds can be achieved through various methods, including nucleophilic, electrophilic, and radical trifluoromethylation approaches. wikipedia.org Reagents like trifluoromethyltrimethylsilane (TMSCF3), known as Ruppert's reagent, are commonly used for nucleophilic trifluoromethylation. wikipedia.org

Positioning of Methyl(trifluoromethyl)mercury within Hybrid Organometallic Systems

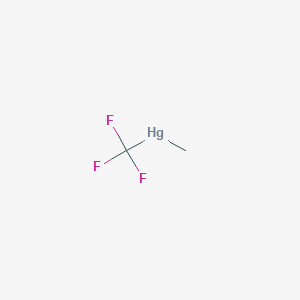

This compound, with the chemical formula CH3HgCF3, represents a unique hybrid organometallic system that incorporates elements of both organomercury and organofluorine chemistry. chembk.com It contains both a methyl group and a trifluoromethyl group bonded to a central mercury atom. This structure places it in a specialized category of mixed-ligand organomercury compounds.

The synthesis of this compound can be achieved through the reaction of bis(trifluoromethyl)mercury (B14153196) with certain organometallic compounds, leading to the exchange of a trifluoromethyl group for a methyl group. electronicsandbooks.comrsc.org

The primary interest in this compound lies in its potential as a reagent for introducing the trifluoromethyl group into other molecules. The differential reactivity of the methyl-mercury and trifluoromethyl-mercury bonds allows for selective transfer reactions. This characteristic makes it a tool for studying the mechanisms of organometallic reactions and for the synthesis of novel trifluoromethylated compounds.

Below is a table summarizing some of the key properties of the functional groups and the parent compound discussed:

| Compound/Functional Group | Key Characteristics |

| Organomercury Compounds | Contain a C-Hg bond; stable to air and moisture; used as synthetic intermediates. wikipedia.orgchemeurope.com |

| Trifluoromethyl (-CF3) Group | Highly electronegative; enhances lipophilicity and metabolic stability. mdpi.comnih.govwikipedia.org |

| This compound | Hybrid organometallic compound; potential trifluoromethylating agent. chembk.comelectronicsandbooks.comrsc.org |

Properties

CAS No. |

33327-63-8 |

|---|---|

Molecular Formula |

C2H3F3Hg |

Molecular Weight |

284.63 g/mol |

IUPAC Name |

methyl(trifluoromethyl)mercury |

InChI |

InChI=1S/CF3.CH3.Hg/c2-1(3)4;;/h;1H3; |

InChI Key |

JCWDINBJKVEXAL-UHFFFAOYSA-N |

Canonical SMILES |

C[Hg]C(F)(F)F |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of Methyl Trifluoromethyl Mercury

Fundamental C-Hg Bond Reactivity in Methyl(trifluoromethyl)mercury

The reactivity of the carbon-mercury (C-Hg) bond in this compound is a central aspect of its chemistry. The mercury atom in organomercury compounds like methylmercury (B97897) can form stable covalent bonds with carbon. nih.gov However, the strength and polarity of these bonds can be significantly influenced by the substituents attached to the carbon atoms. In this compound, the mercury atom is bonded to both a methyl group and a highly electronegative trifluoromethyl group. wikipedia.org

Exchange Reactions Involving Methyl and Trifluoromethyl Ligands

This compound can participate in exchange reactions where either the methyl or the trifluoromethyl group is transferred to another metallic or organometallic species. These reactions are fundamental in organometallic chemistry and have been utilized for the synthesis of various organometallic compounds.

Transmetalation with Other Main Group Organometallic Species

Transmetalation reactions involve the transfer of an organic group from one metal to another. In the context of this compound, this can involve the transfer of either the CH₃ or the CF₃ group. Research has shown that bis(trifluoromethyl)mercury (B14153196), a related compound, can react with various Group 4 organometallic compounds, such as tetramethyltin (B1198279) (SnMe₄) and tetramethyllead (B1204573) (PbMe₄), to exchange a trifluoromethyl group for a methyl group. rsc.orgelectronicsandbooks.com For instance, the reaction of Hg(CF₃)₂ with SnMe₄ leads to the formation of methyl(trifluoromethyl)tin compounds. rsc.orgelectronicsandbooks.com While direct studies on this compound are less common, the principles of these exchange reactions are applicable. The facility of these exchanges is dependent on factors such as the M-C bond strength of the reacting organometallic species, with lead derivatives generally reacting more readily than their tin counterparts. rsc.orgelectronicsandbooks.com

Table 1: Examples of Transmetalation Reactions Involving Trifluoromethyl-Mercury Compounds

| Reactants | Products | Conditions | Reference |

| Hg(CF₃)₂ + SnMe₄ | SnMe₃(CF₃) + HgMe(CF₃) | 80-120 °C | electronicsandbooks.com |

| Hg(CF₃)₂ + PbMe₄ | PbMe₃(CF₃) + HgMe(CF₃) | 70 °C | electronicsandbooks.com |

This table is interactive. Click on the headers to sort the data.

Ligand Scrambling Processes

Ligand scrambling refers to the redistribution of ligands between two or more metal centers, leading to a mixture of products. In solutions containing this compound, ligand scrambling can occur, especially in the presence of other organomercury species or catalysts. For example, heating a mixture of PbMe₃(CF₃) with Hg(CF₃)₂ did not lead to the formation of PbMe₂(CF₃)₂ but instead resulted in the reformation of some PbMe₄ and the slow formation of HgMe(CF₃). electronicsandbooks.com This suggests a complex equilibrium involving the redistribution of methyl and trifluoromethyl groups. The study of such scrambling reactions can be complex, and often a statistical distribution of products is not observed due to the differing thermodynamic stabilities of the various species.

Mechanisms of CF₃ Group Transfer from this compound

The transfer of the trifluoromethyl group from this compound is a key reaction pathway with significant applications in the synthesis of trifluoromethylated organic compounds. researchgate.net The mechanism of this transfer can proceed through either radical or polar pathways, depending on the reaction conditions and the nature of the substrate.

Radical Generation and Subsequent Reactions

The homolytic cleavage of the Hg-CF₃ bond in this compound can generate a trifluoromethyl radical (•CF₃). This process can be initiated by heat or light. The trifluoromethyl radical is a highly reactive and electrophilic species. wikipedia.org Once generated, the •CF₃ radical can participate in a variety of reactions, including addition to unsaturated bonds and hydrogen atom abstraction. wikipedia.orgacs.org Organomercurials have historically been used to generate alkyl radicals. nih.gov The general mechanism involves the formation of an organomercurial hydride which then decomposes to yield the alkyl radical and elemental mercury. nih.gov While less common for intermolecular reactions due to the high rate of hydrogen atom transfer, this pathway is a plausible mechanism for CF₃ transfer from this compound under appropriate conditions. nih.gov

Polar and Concerted Pathways

In addition to radical pathways, the transfer of the CF₃ group can also occur through polar or concerted mechanisms. In a polar mechanism, the trifluoromethyl group is transferred as a trifluoromethyl anion (CF₃⁻) or a trifluoromethyl cation (CF₃⁺), although the free CF₃⁺ cation is considered extremely difficult to generate. wikipedia.org More commonly, electrophilic trifluoromethylation reagents deliver a "CF₃⁺" equivalent to a nucleophilic substrate. wikipedia.org The reaction of this compound with a nucleophile could proceed via a concerted mechanism where the bond-making and bond-breaking steps occur simultaneously. The feasibility of a polar versus a concerted pathway is often debated and can be influenced by the solvent and the specific reactants involved. wikipedia.org

Photochemical Behavior of Organomercurials: General Insights

The fundamental step in the photolysis of organomercury compounds is the homolytic cleavage of the C-Hg bond upon absorption of light, typically in the ultraviolet region. electronicsandbooks.comslideshare.net This process generates a free organic radical and a mercury-containing radical. The general reaction can be represented as:

R-Hg-X + hν → R• + •HgX

Where 'R' is an organic group, 'X' can be another organic group or an inorganic ligand, and 'hν' represents a photon of light.

The subsequent fate of these generated radicals is diverse and highly dependent on the reaction environment, including the solvent and the presence of other reactive species. electronicsandbooks.com The organic radicals (R•) can undergo various reactions such as dimerization, abstraction of atoms from the solvent, or reaction with other molecules present in the system. electronicsandbooks.com The mercury-containing radical can also undergo further reactions, often leading to the formation of elemental mercury (Hg(0)). electronicsandbooks.com

The efficiency of the photochemical decomposition is quantified by the quantum yield (Φ), which is the number of molecules transformed per photon absorbed. wikipedia.org For some organomercury compounds, the quantum yields of photolysis have been found to be close to unity under certain conditions, indicating a very efficient photochemical process. electronicsandbooks.com However, the quantum yield can be significantly influenced by the molecular structure of the organomercurial and the solvent used. electronicsandbooks.comnih.gov For instance, the photolysis of halo derivatives of some organomercurials has been shown to proceed with lower quantum yields compared to their non-halogenated analogues. electronicsandbooks.com

In aqueous environments, the photochemical degradation of organomercurials like methylmercury is a crucial process in the biogeochemical cycling of mercury. nih.govnih.govacs.org This photodegradation can be influenced by various factors:

Wavelength of Light: The efficiency of photodecomposition is wavelength-dependent, with shorter wavelengths (UVB) generally being more effective than longer wavelengths (UVA and visible light). acs.orgnih.gov

Dissolved Organic Matter (DOM): DOM can act as a photosensitizer, absorbing light and transferring the energy to the organomercurial, thereby promoting its degradation. nih.gov However, DOM can also have a protective effect by absorbing light that would otherwise be absorbed by the mercury compound. nih.gov

Ligands: The nature of the ligands bound to mercury can significantly affect the photochemistry. For example, methylmercury complexed with thiol-containing ligands, such as those found in natural waters, can have different photodegradation rates compared to methylmercury chloride complexes. nih.gov

The table below summarizes some key aspects of the photochemical behavior of general organomercurials.

| Feature | General Observation | Influencing Factors | Citation |

| Primary Photochemical Event | Homolytic cleavage of the C-Hg bond | Wavelength of light, bond dissociation energy | electronicsandbooks.comslideshare.net |

| Primary Products | Organic radicals and mercury-containing radicals | Structure of the organomercurial | electronicsandbooks.com |

| Final Products | Can include elemental mercury and various organic compounds | Solvent, presence of other reactive species | electronicsandbooks.com |

| Quantum Yield (Φ) | Can be high (approaching 1) for some compounds | Molecular structure, solvent, wavelength | electronicsandbooks.comwikipedia.org |

| Environmental Factors | Photodegradation is a key process for methylmercury | Wavelength, Dissolved Organic Matter (DOM), Ligands | nih.govnih.govacs.org |

It is important to note that the presence of a trifluoromethyl group (CF3) in this compound would likely influence its photochemical behavior compared to non-fluorinated analogues. The strong electron-withdrawing nature of the CF3 group could affect the C-Hg bond strength and the stability of the resulting radicals, but specific experimental data are needed to confirm these hypotheses.

Structural Chemistry and Advanced Spectroscopic Characterization of Methyl Trifluoromethyl Mercury

Molecular Structure Elucidation

The determination of the precise spatial arrangement of atoms within a molecule is a cornerstone of chemical analysis. Techniques such as single-crystal X-ray diffraction and gas-phase electron diffraction are powerful tools for obtaining this information.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction stands as the definitive method for determining the solid-state structure of a crystalline compound, providing accurate bond lengths and angles. A thorough review of the scientific literature indicates that, to date, a single-crystal X-ray diffraction study for methyl(trifluoromethyl)mercury has not been reported. Consequently, precise experimental data on its crystal structure, including lattice parameters and solid-state molecular conformation, are not available.

Gas-Phase Structural Determination Methods

Gas-phase techniques, such as electron diffraction and microwave spectroscopy, provide insights into the molecular structure free from intermolecular interactions present in the solid state. However, a detailed gas-phase structural determination of this compound using these methods has not been published in the accessible scientific literature. Therefore, experimental values for its gas-phase bond lengths and angles are not available for discussion.

Vibrational Spectroscopy for Functional Group and Bond Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups and characterizing the nature of chemical bonds within a molecule. The vibrational modes observed are sensitive to the molecular structure and the masses of the constituent atoms.

Fourier Transform Infrared (FTIR) Spectroscopy

The gas-phase infrared spectrum of this compound has been reported, revealing characteristic absorption bands corresponding to the vibrational modes of the molecule. The observed frequencies provide valuable information about the C-H, C-F, and Hg-C bonds. A summary of the reported gas-phase FTIR data is presented in Table 1.

Table 1: Gas-Phase FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Tentative Assignment |

|---|---|---|

| 2990 | weak | C-H stretching |

| 1180 | medium | C-F stretching |

| 1150 | very strong | C-F stretching |

| 1080 | very strong | C-F stretching |

| 1045 | medium | CH₃ rocking |

| 770 | weak | Hg-C stretching |

| 550 | strong | CF₃ deformation |

Data sourced from Eujen and Lagow (1978).

Raman Spectroscopy

The Raman spectrum of liquid this compound provides complementary information to the FTIR data, particularly for symmetric vibrations and bonds involving heavier atoms. The key Raman shifts are summarized in Table 2. The strong, polarized band at 553 cm⁻¹ is characteristic of the symmetric Hg-C stretching vibration, a key feature in the Raman spectra of methylmercury (B97897) compounds.

Table 2: Liquid-Phase Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Polarization | Tentative Assignment |

|---|---|---|---|

| 2912 | medium | polarized | C-H symmetric stretching |

| 1200 | medium | polarized | C-F symmetric stretching |

| 1140 | medium | polarized | C-F stretching |

| 705 | strong | polarized | CH₃ rocking |

| 553 | very strong | polarized | Hg-C symmetric stretching |

| 240 | very strong | polarized | Hg-CF₃ stretching |

| 117 | strong | - | C-Hg-C deformation |

Data sourced from Eujen and Lagow (1978).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Environment Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the chemical environment of NMR-active nuclei, providing detailed information about molecular structure and connectivity through chemical shifts and coupling constants. While the synthesis of this compound has been described, and its characterization by NMR has been mentioned, specific, detailed experimental NMR data such as chemical shifts (δ) and coupling constants (J) for its ¹H, ¹³C, ¹⁹F, and ¹⁹⁹Hg nuclei are not extensively reported in the peer-reviewed literature.

In the absence of specific experimental data for this compound, a general discussion based on the known NMR properties of related organomercury compounds can be offered.

¹H NMR: The protons of the methyl group would be expected to show a singlet, potentially with satellite peaks due to coupling with the ¹⁹⁹Hg nucleus (I = 1/2, 16.87% abundance). The chemical shift would be influenced by the electronegativity of the adjacent mercury atom and the trifluoromethyl group.

¹⁹F NMR: The three equivalent fluorine atoms of the trifluoromethyl group would give rise to a singlet in a proton-decoupled spectrum. Coupling to the ¹⁹⁹Hg nucleus would be expected, providing valuable structural information.

¹⁹⁹Hg NMR: The ¹⁹⁹Hg nucleus has a very large chemical shift range, making it highly sensitive to its coordination environment. The chemical shift of ¹⁹⁹Hg in this compound would be indicative of the electronic environment created by the methyl and trifluoromethyl ligands.

A definitive analysis of the NMR spectroscopic characteristics of this compound awaits the publication of detailed experimental spectra and their interpretation.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound provides specific insights into the methyl group. The protons of the methyl group exhibit a chemical shift and are influenced by the neighboring mercury and fluorine atoms through spin-spin coupling.

Detailed analysis of the ¹H NMR spectrum reveals a chemical shift for the methyl protons at approximately 1.24 ppm . rsc.org This signal appears as a quartet under high resolution due to coupling with the three fluorine atoms of the trifluoromethyl group, with a reported four-bond coupling constant (⁴JH-F) of 0.45 Hz . rsc.org

Furthermore, the presence of the NMR-active mercury-199 (B1194827) isotope (¹⁹⁹Hg), which has a natural abundance of approximately 16.87%, leads to the appearance of satellite peaks flanking the main proton signal. The coupling between the methyl protons and the ¹⁹⁹Hg nucleus results in a two-bond coupling constant (²JHg-H) of 139.3 Hz . rsc.org Additionally, the one-bond coupling between the methyl carbon and its attached protons (¹JC-H) has been determined to be 134 Hz . rsc.org

| Parameter | Value |

| Chemical Shift (δ) | 1.24 ppm |

| ²J(¹⁹⁹Hg-¹H) | 139.3 Hz |

| ⁴J(H-F) | 0.45 Hz |

| ¹J(¹³C-¹H) | 134 Hz |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The methyl carbon is expected to resonate in the typical upfield region for sp³-hybridized carbons bonded to a metal. libretexts.org The trifluoromethyl carbon, being directly attached to three highly electronegative fluorine atoms, would appear significantly downfield. This downfield shift is a characteristic feature of carbons in CF₃ groups. libretexts.org

Spin-spin coupling provides further structural information. The trifluoromethyl carbon would exhibit a large one-bond coupling constant with the three attached fluorine atoms (¹JC-F). Both carbon atoms would also show coupling to the ¹⁹⁹Hg nucleus. One-bond carbon-mercury coupling constants (¹JC-Hg) in organomercury compounds are typically large, ranging from 600 to 3000 Hz. oregonstate.edu

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Coupling |

| CH₃ | 0 - 20 | ¹J(¹³C-¹H), ¹J(¹³C-¹⁹⁹Hg) |

| CF₃ | 115 - 135 (quartet) | ¹J(¹³C-¹⁹F), ¹J(¹³C-¹⁹⁹Hg) |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Fluorine-19 is a highly sensitive nucleus for NMR spectroscopy, and the ¹⁹F NMR spectrum of this compound provides a clear signal for the trifluoromethyl group. The chemical shift of the CF₃ group is reported to be -42.2 ppm relative to trifluoroacetic acid (CF₃COOH). rsc.org

A prominent feature of the ¹⁹F NMR spectrum is the significant coupling between the fluorine nuclei and the ¹⁹⁹Hg isotope. This results in a large two-bond coupling constant (²JHg-F) of 940 Hz , observed as satellite peaks. rsc.org The signal for the trifluoromethyl group also exhibits a quartet splitting due to coupling with the methyl protons, corresponding to the ⁴JH-F coupling constant of 0.45 Hz observed in the ¹H NMR spectrum. rsc.org

| Parameter | Value |

| Chemical Shift (δ) | -42.2 ppm |

| ²J(¹⁹⁹Hg-¹⁹F) | 940 Hz |

| ⁴J(F-H) | 0.45 Hz |

Mercury-199 Nuclear Magnetic Resonance (¹⁹⁹Hg NMR)

Mercury-199 NMR spectroscopy directly probes the mercury atom, providing valuable information about its coordination environment. The chemical shift of ¹⁹⁹Hg is highly sensitive to the nature of the ligands attached to it. libretexts.org For organomercury compounds, the chemical shifts span a very wide range. oregonstate.edu

While a specific ¹⁹⁹Hg chemical shift for this compound is not explicitly provided in the available literature, it is expected to fall within the established range for R-Hg-R' compounds. The mercury nucleus in this compound would exhibit coupling to both the methyl protons (²JHg-H) and the trifluoromethyl fluorines (²JHg-F), as well as to the methyl and trifluoromethyl carbons (¹JHg-C). These coupling constants, also observable in the respective ¹H, ¹⁹F, and ¹³C NMR spectra, provide corroborating evidence for the molecular structure. The use of dimethylmercury (B1214916) as a reference standard for ¹⁹⁹Hg NMR is common, though safer alternatives are now often employed. libretexts.org

| Parameter | Expected Coupling |

| Chemical Shift (δ) | Wide range, dependent on solvent and reference |

| ²J(¹⁹⁹Hg-¹H) | 139.3 Hz |

| ²J(¹⁹⁹Hg-¹⁹F) | 940 Hz |

| ¹J(¹⁹⁹Hg-¹³C) | Significant, value not explicitly reported |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular mass of a compound and to gain structural insights through the analysis of its fragmentation pattern upon ionization.

The mass spectrum of this compound shows a molecular ion peak (M⁺) at an m/e (mass-to-charge ratio) of 286 , which corresponds to the molecular weight of the most abundant isotopes of its constituent elements. rsc.org The spectrum also displays the characteristic isotopic pattern of mercury.

The fragmentation of this compound under electron impact ionization reveals key structural features. A characteristic step is the loss of a trifluoromethyl radical (•CF₃), leading to a significant peak. The observed fragmentation pattern includes the following key ions:

| m/e | Fragment Ion | Relative Intensity (%) |

| 286 | [CH₃HgCF₃]⁺ (M⁺) | 18 |

| 271 | [HgCF₃]⁺ | 24 |

| 267 | [CH₃HgCF₂]⁺ | 10 |

| 217 | [CH₃Hg]⁺ | 100 |

| 202 | [Hg]⁺ | 55 |

| 69 | [CF₃]⁺ | 90 |

The base peak in the spectrum, with a relative intensity of 100%, is observed at m/e 217, corresponding to the methylmercury cation ([CH₃Hg]⁺). rsc.org This indicates that the cleavage of the Hg-CF₃ bond is a highly favored fragmentation pathway. The presence of a strong peak at m/e 69 for the trifluoromethyl cation ([CF₃]⁺) further supports this fragmentation pattern. rsc.org The observation of the [HgCF₃]⁺ ion at m/e 271 results from the loss of the methyl group.

Theoretical and Computational Investigations of Methyl Trifluoromethyl Mercury

Quantum Chemical Approaches to Electronic Structure and Bonding

The bonding in methyl(trifluoromethyl)mercury is of particular interest due to the opposing electronic effects of the two organic ligands. Quantum chemical calculations are instrumental in understanding how these effects are mediated by the mercury center.

Density Functional Theory (DFT) has become a primary tool for studying organometallic compounds like this compound due to its favorable balance of computational cost and accuracy. DFT calculations have been effectively used to probe the electronic structure and bonding within this molecule.

A key finding from vibrational analysis, which is often complemented by DFT calculations, is the influence of the methyl and trifluoromethyl groups on the respective mercury-carbon bonds. In this compound, the Hg-CF3 bond is observed to be weakened by the electron-donating methyl group. Conversely, the electron-withdrawing trifluoromethyl group strengthens the Hg-CH3 bond. This is quantitatively supported by the calculated force constants for the Hg-C bonds, which are a direct measure of bond strength.

| Compound | Hg-C Bond | Force Constant (N/cm) |

| Dimethylmercury (B1214916) ((CH₃)₂Hg) | Hg-CH₃ | 2.38 |

| This compound (CH₃HgCF₃) | Hg-CH₃ | 2.52 |

| This compound (CH₃HgCF₃) | Hg-CF₃ | 2.04 |

| Bis(trifluoromethyl)mercury (B14153196) ((CF₃)₂Hg) | Hg-CF₃ | 2.15 |

This table presents the force constants for the mercury-carbon bonds in this compound and its symmetrical analogues, illustrating the electronic influence of the methyl and trifluoromethyl groups.

These calculations typically employ hybrid functionals, such as B3LYP, which incorporate a portion of exact Hartree-Fock exchange and have been shown to provide reliable results for organomercury compounds.

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory for benchmarking and more detailed analysis. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate descriptions of electron correlation effects, which can be significant in molecules containing heavy elements like mercury.

The choice of basis set is critical for obtaining meaningful results in computational studies of this compound. For the carbon, hydrogen, and fluorine atoms, Pople-style basis sets (e.g., 6-31G*) or correlation-consistent basis sets (e.g., aug-cc-pVTZ) are commonly employed. For the heavy mercury atom, it is essential to use basis sets that include relativistic effects, which significantly influence its electronic structure and bonding. Effective Core Potentials (ECPs) are frequently used for mercury, where the core electrons are replaced by a potential, and only the valence electrons are treated explicitly. This approach reduces the computational expense while accurately capturing the relativistic contributions.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting the vibrational spectra (infrared and Raman) of this compound. By calculating the harmonic vibrational frequencies, researchers can assign the experimentally observed spectral bands to specific molecular motions.

Theoretical vibrational analysis of this compound has been used to understand the trends in metal-ligand bonding. The calculated Hg-C stretching frequencies are directly related to the bond strengths. For instance, the strengthening of the Hg-CH3 bond and the weakening of the Hg-CF3 bond in the asymmetric compound, compared to its symmetric counterparts, are reflected in their respective stretching frequencies.

Analysis of Molecular Stability and Conformational Landscapes via Potential Energy Surfaces

The study of the potential energy surface (PES) of this compound allows for the exploration of its molecular stability and conformational landscape. While the C-Hg-C backbone is expected to be linear, the primary conformational flexibility arises from the rotation of the methyl and trifluoromethyl groups around the Hg-C bonds.

Computational exploration of the PES can determine the rotational barriers for these groups. The energy profile of the rotation of the methyl and trifluoromethyl groups provides insight into the preferred conformations and the energetic cost of deviations from these minima. This information is crucial for understanding the molecule's dynamics and its interactions with its environment.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry provides a powerful means to investigate the reaction mechanisms involving this compound. By mapping the reaction pathways and locating the transition states, researchers can understand the kinetics and thermodynamics of various reactions, such as ligand exchange or decomposition pathways.

For instance, theoretical studies on related organomercury compounds have elucidated mechanisms for C-H activation and reductive functionalization. Similar computational approaches can be applied to this compound to predict its reactivity in various chemical environments. These studies would involve calculating the activation energies for proposed reaction steps to determine the most favorable pathways.

Charge Distribution, Frontier Molecular Orbital (FMO), and Molecular Electrostatic Potential (MEP) Analysis

Analysis of the charge distribution, frontier molecular orbitals (FMOs), and the molecular electrostatic potential (MEP) provides a detailed picture of the electronic properties and reactivity of this compound.

Charge Distribution: The significant difference in the electronegativity of the methyl and trifluoromethyl groups leads to a highly polarized molecule. Natural Bond Orbital (NBO) analysis is a common computational technique used to quantify the partial atomic charges. It is expected that the mercury atom will carry a significant positive charge, with the trifluoromethyl group bearing a more negative charge than the methyl group.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy and spatial distribution of these orbitals indicate the likely sites for nucleophilic and electrophilic attack. In this compound, the HOMO is likely to have significant contributions from the Hg-C bonds, while the LUMO may be centered more on the mercury atom and the antibonding orbitals of the Hg-C bonds.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the MEP would likely show a region of high positive potential around the mercury atom, consistent with its Lewis acidic character, and negative potential around the fluorine atoms of the trifluoromethyl group.

Advanced Analytical Methodologies for Organomercury Speciation in Complex Chemical Matrices

Chromatographic Separation Techniques for Organomercury Species

Chromatography is a cornerstone of mercury speciation analysis, providing the necessary separation of different organomercury compounds from each other and from inorganic mercury prior to detection. nih.govtandfonline.compsanalytical.com The choice between liquid and gas chromatography depends on the properties of the analytes, the sample matrix, and the desired sensitivity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally labile organomercury compounds. nih.govshimadzu.com It offers the advantage of performing separations at room temperature, minimizing the risk of species transformation. researchgate.net The separation is typically achieved using reversed-phase chromatography, where organomercury compounds are separated based on their hydrophobic interactions with the stationary phase. nih.govresearchgate.netchromatographyonline.com

Mobile phases in HPLC for organomercury speciation often contain thiol-containing reagents, such as L-cysteine or 2-mercaptoethanol, which form stable complexes with mercury species and facilitate their separation. nih.govnih.gov The separation is driven by the different hydrophobicities of the on-column formed complexes between each mercurial and the thiol compound. nih.gov This approach allows for the effective separation of species like inorganic mercury (Hg²⁺), methylmercury (B97897) (CH₃Hg⁺), and ethylmercury (C₂H₅Hg⁺). researchgate.netexpec-tech.com HPLC is considered a method that is less prone to species conversion compared to other techniques. chromatographyonline.com

Table 1: Examples of HPLC Conditions for Organomercury Speciation

| Stationary Phase (Column) | Mobile Phase Composition | Separated Species | Reference |

|---|---|---|---|

| C8 Reversed-Phase | Isocratic elution | Inorganic mercury (iHg), Methylmercury (MeHg) | nih.gov |

| Reversed-Phase (e.g., Purospher® RP-8e) | 0.02 mol/L CH₃COONH₄ + 0.2% (v/v) 2-mercaptoethanol + 1% (v/v) CH₃OH | Mercury species in food samples | researchgate.net |

| C18 | 0.5% (v/v) 2-mercaptoethanol | Hg⁺, MeHg, EtHg, Hg²⁺ | researchgate.net |

| Reversed-Phase | 50mM phosphate-buffer containing 10mM L-cysteine at pH 7.5 | Inorganic mercury (Hg²⁺), Methylmercury (CH₃Hg⁺) | nih.gov |

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds, offering high resolution and short analysis times. researchgate.netnih.gov However, most organomercury compounds, being ionic, are not sufficiently volatile for direct GC analysis. researchgate.net Therefore, a crucial step in GC-based organomercury speciation is derivatization, where the ionic species are converted into more volatile and thermally stable analogues. nih.govoaepublish.comfiu.edu

Common derivatization procedures include ethylation or phenylation using reagents like sodium tetraethylborate or sodium tetraphenylborate. nih.govfiu.edu This process converts polar compounds like methylmercuric chloride into nonpolar and more volatile derivatives that can be analyzed by GC. und.edu Following derivatization, the volatile organomercury compounds are separated on a capillary column before being introduced to a detector. und.eduplymouth.ac.uk

Table 2: Derivatization Agents and GC Conditions for Organomercury Analysis

| Derivatization Agent | GC Column Type | Analyte | Reference |

|---|---|---|---|

| Sodium tetraethylborate | Nonpolar megabore (e.g., DB1) | Methylmercury, Ethylmercury | nih.govfiu.edu |

| Sodium tetraphenylborate | Nonpolar megabore | Methylmercury, Ethylmercury | nih.govfiu.edu |

| Sodium tetrapropylborate | PDMS coated fiber (for SPME) | Mercury species | researchgate.net |

| Aqueous ethylation | Capillary column | Methylmercury | nih.gov |

Hyphenated Detection Systems for Trace Analysis

To achieve the low detection limits required for organomercury analysis in environmental and biological samples, chromatographic systems are coupled with highly sensitive and element-specific detectors. journaljpri.comajrconline.org This coupling, known as a hyphenated technique, combines the separation power of chromatography with the detection specificity of spectrometry. researchgate.net

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an exceptionally sensitive detector for elemental analysis, making it ideal for coupling with both HPLC and GC for mercury speciation. nih.govresearchgate.netamericanlaboratory.com The popularity of HPLC-ICP-MS is due to its versatility, sensitivity, and the ability to determine many elements in a single run. nih.gov ICP-MS offers very low detection limits, often in the parts-per-trillion (ppt) range or lower, and can perform isotope-selective analysis. nih.govresearchgate.netresearchgate.net When coupled with HPLC, it allows for the direct analysis of the column eluent without the need for derivatization. researchgate.net For GC, the separated volatile mercury compounds are introduced into the plasma, where they are atomized and ionized before being detected by the mass spectrometer. researchgate.net

Table 3: Performance of ICP-MS in Organomercury Speciation

| Hyphenated Technique | Analyte | Detection Limit | Reference |

|---|---|---|---|

| LC-VG-ICP-MS/MS | Inorganic mercury, Methylmercury | 0.2 µg L⁻¹ | nih.gov |

| GC-ICP-MS | Mercury species | 0.15 pg | researchgate.net |

| HPLC-ICP-MS | Hg⁺, MeHg, EtHg, Hg²⁺ | 0.009 - 0.016 ng L⁻¹ | researchgate.net |

| ICP-MS (selective determination) | Methylmercury | 1.6 µg kg⁻¹ (in solid samples) | nih.gov |

| LC-ICP-MS | Inorganic mercury, Methylmercury, Ethylmercury | 0.0082 - 0.0167 µg L⁻¹ | expec-tech.com |

Atomic Fluorescence Spectrometry (AFS) is another highly sensitive and selective detection method for mercury. asme.orgaurora-instr.com It is based on the absorption of radiation by mercury atoms in the vapor phase, followed by the emission of fluorescence radiation as the excited atoms return to a lower energy state. asme.org AFS is an ideal detector for speciation studies involving mercury. researchgate.net When coupled with GC, the eluting organomercury compounds are typically passed through a pyrolyzer, which thermally decomposes them into elemental mercury vapor for detection by AFS. plymouth.ac.uknih.govnih.gov For HPLC, the separated species from the column outlet are oxidized to Hg²⁺, which is then reduced to elemental mercury vapor (Hg⁰) and measured by AFS. psanalytical.com This technique offers excellent detection limits, often at the sub-picogram level. nih.gov

Table 4: Detection Limits of AFS in Organomercury Analysis

| Hyphenated Technique | Detection Limit | Reference |

|---|---|---|

| GC-AFS | 0.02-0.04 pg (as Hg) | nih.gov |

| GC-pyro-AFS | 200 ng L⁻¹ | nih.gov |

| FIA-AFS | 200 pg (for organomercury) | tandfonline.comtandfonline.com |

| GC-pyro-mAFS (Method 1) | 20 ng g⁻¹ | nih.gov |

| GC-pyro-mAFS (Method 2) | 0.2 ng g⁻¹ | nih.gov |

Atomic Absorption Spectrometry (AAS), particularly the cold vapor technique (CV-AAS), is a well-established method for mercury determination. nemi.govusda.gov The principle is based on the absorption of radiation at 253.7 nm by mercury vapor. nemi.gov In hyphenated systems, organomercury compounds separated by chromatography must be converted to elemental mercury before detection. rsc.orgrsc.org For instance, after separation, the compounds can be thermally desorbed from a gold column and detected. rsc.orgrsc.org The process often involves an oxidation step to break down organomercury compounds, followed by a reduction step (e.g., with stannous chloride) to generate elemental mercury vapor. nemi.govusda.gov While generally less sensitive than ICP-MS or AFS, AAS provides a robust and cost-effective detection option for organomercury speciation. researchgate.net

Table 5: Applications of AAS in Mercury Analysis

| Method | Principle | Application | Reference |

|---|---|---|---|

| Cold Vapor AAS (CV-AAS) | Reduction of Hg²⁺ to Hg⁰ with stannous chloride, followed by detection. | Total mercury in various samples. | nemi.govusda.gov |

| AAS after amalgamation on a gold column | Thermal desorption of mercury species from a gold trap for detection. | Determination of metallic mercury and some organomercury compounds. | rsc.orgrsc.org |

| Zeeman AAS with thermal decomposition | Direct thermal decomposition of a sample with Zeeman background correction. | Direct determination of total mercury in cosmetics. | lumexinstruments.es |

Atomic Emission Spectrometry (AES)

Atomic Emission Spectrometry (AES) is a robust analytical technique used to determine the elemental composition of a sample by measuring the wavelength and intensity of light emitted from excited atoms. In the context of organomercury speciation, AES, particularly when coupled with a plasma source, offers a highly sensitive and element-specific detection method.

The fundamental principle of AES involves introducing a sample into a high-energy source, such as a flame or plasma, which causes the desolvation, vaporization, and atomization of the sample material. researchgate.net The high temperature of the source excites the valence electrons of the atoms to higher, unstable energy levels. As these electrons relax and return to their ground state, they emit photons of light. Each element emits light at specific, characteristic wavelengths, creating a unique emission spectrum that serves as a fingerprint for that element. The intensity of the emitted light at a given wavelength is directly proportional to the concentration of the element in the sample, allowing for quantitative analysis. pjoes.com

A prominent and widely used variant in organomercury analysis is Microwave-Induced Plasma Atomic Emission Spectrometry (MIP-AES). eurofinsus.com MIP-AES utilizes a plasma, typically formed from nitrogen or argon gas, which is energized by microwaves. frontiersin.orgresearchgate.net This creates a high-temperature plasma (up to 10,000 K) that is highly efficient at atomizing and exciting the mercury atoms from the organomercury compounds. researchgate.netresearchgate.net One of the key advantages of MIP-AES is its lower operational cost compared to Inductively Coupled Plasma (ICP) AES, as it can use nitrogen generated from the air instead of costly argon gas. frontiersin.orgresearchgate.net

For the speciation of organomercury compounds like methyl(trifluoromethyl)mercury, AES is almost always used as a detector for a chromatographic system, most commonly a Gas Chromatograph (GC). This hyphenated technique, GC-MIP-AES, allows for the separation of different organomercury species from the sample matrix before they are introduced into the plasma for detection. nih.govtandfonline.com This separation is crucial for speciation, as it ensures that the signal detected by the spectrometer corresponds to a specific mercury compound. The process typically requires a derivatization step to convert non-volatile organomercury species into volatile forms suitable for GC analysis. tandfonline.com

The applicability of GC-MIP-AES has been demonstrated for various organomercurials in environmental and biological samples. nih.gov The technique provides excellent sensitivity, with detection limits often reaching the picogram (pg) or parts-per-billion (ppb) level, and offers a wide linear dynamic range for quantification. frontiersin.orgnih.gov

The table below summarizes the operational parameters and performance characteristics of a typical MIP-AES system used for mercury analysis.

Table 1: Typical Operating Parameters and Performance of MIP-AES for Mercury Analysis

| Parameter | Typical Value/Range | Significance |

|---|---|---|

| Plasma Gas | Nitrogen (N₂) | Lower operational cost compared to Argon. |

| Microwave Frequency | ~2.45 GHz | Standard frequency for generating the plasma. |

| Microwave Power | 50 - 150 W | Affects plasma temperature and analytical sensitivity. Optimized for maximum emission intensity. |

| Nebulizer Gas Flow | 0.5 - 1.5 L/min | Controls the rate of sample introduction into the plasma. |

| Analytical Wavelength for Hg | 253.652 nm | A highly sensitive and commonly used emission line for mercury. |

| Detection Limit (LOD) | 0.2 - 1.2 pg or 0.2 - 2.0 µg/L (ppb) | Demonstrates high sensitivity for trace and ultra-trace analysis. nih.govintertek.comwikipedia.org |

| Linear Dynamic Range | 1 - 40 ng/mL | Specifies the concentration range over which the response is proportional to concentration. nih.gov |

Sample Preparation and Extraction Protocols for Organomercury Speciation

The accurate speciation analysis of organomercury compounds in complex matrices is critically dependent on the sample preparation and extraction protocols. The primary goal of these procedures is to efficiently isolate the target analytes, such as this compound, from the sample matrix while preserving their chemical integrity.

Acid Leaching and Microwave-Assisted Digestion

Acid leaching is a widely employed technique to extract organomercury compounds from solid matrices like soils, sediments, and biological tissues. researchgate.netbrooksapplied.comresearchgate.net The choice of acid and the leaching conditions are critical to ensure quantitative recovery of the target species without inducing chemical transformations, such as the degradation of organomercury compounds or the methylation of inorganic mercury. frontiersin.orgnih.gov

Microwave-assisted digestion or extraction has become a preferred method over conventional heating techniques due to its significant advantages, including drastically reduced extraction times, lower reagent consumption, minimized risk of contamination, and higher extraction efficiency. eurofinsus.comfrontiersin.orgnih.gov The process involves placing the sample and acid mixture in a closed or open vessel and exposing it to microwave radiation. nih.govintertek.com The microwave energy directly heats the solvent and sample, leading to a rapid increase in temperature and pressure, which accelerates the leaching process.

For organomercury speciation, conditions must be carefully controlled to prevent the decomposition of the target compounds. Low-power microwave settings are often employed to selectively leach organometallic species while leaving the sample matrix largely undigested. frontiersin.org For example, studies have shown that methylmercury can be quantitatively leached from sediment using dilute sulfuric acid (1 mol/L) with low-power microwave heating (e.g., 60 W for 5 minutes) without causing its degradation. frontiersin.orgnih.gov Similarly, 4 M nitric acid has been used effectively to leach methylmercury from biological tissues and plant materials. brooksapplied.com For total mercury analysis, a more aggressive digestion using a combination of acids like nitric acid (HNO₃) and hydrogen peroxide (H₂O₂) under higher power is used to decompose the entire sample matrix and convert all mercury forms to Hg(II). tandfonline.com

The table below presents examples of acid leaching and microwave-assisted digestion protocols used for organomercury speciation in different matrices.

Table 2: Protocols for Acid Leaching and Microwave-Assisted Digestion for Organomercury Speciation

| Matrix | Reagents | Microwave Conditions | Target Analyte | Reference |

|---|---|---|---|---|

| Sediment | 1 mol/L H₂SO₄ | 60 W, 5 min (Open System) | Methylmercury (leaching without decomposition) | frontiersin.orgnih.gov |

| Biological Tissue (Fish) | 25% TMAH (alkaline) | 45 W, 2.5 min | Methylmercury (extraction without decomposition) | libretexts.org |

| Plant Material / Benthic Organisms | 4 mol/L HNO₃ | 55°C (Conventional heating, for comparison) | Methylmercury | brooksapplied.com |

| Soil / Sediment | 4.0 M HNO₃ | 100°C, 10 min | Extractable Mercury Species | wikipedia.org |

| Sediment | HNO₃ | 30 W, 5 min | Total Mercury (leaching) | frontiersin.org |

Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME)

Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME) are advanced sample preparation techniques used for the cleanup and preconcentration of analytes from complex matrices. wikipedia.orgresearchgate.net These methods are highly valued in organomercury speciation for their efficiency, selectivity, and alignment with the principles of green analytical chemistry by minimizing solvent use. frontiersin.org

Solid-Phase Extraction (SPE) involves passing a liquid sample through a cartridge containing a solid adsorbent (sorbent). The organomercury compounds are selectively retained on the sorbent while the matrix components pass through. Subsequently, the retained analytes are eluted with a small volume of a suitable solvent. researchgate.net The choice of sorbent is key to the selectivity of the extraction. For organomercury compounds, sorbents are often functionalized with chelating agents that have a high affinity for mercury, such as dithizone or sulfhydryl (-SH) groups. eurofinsus.comtaylorandfrancis.com SPE can achieve high enrichment factors (e.g., 200-fold) and is often coupled online with analytical instruments like HPLC-ICP-MS. taylorandfrancis.comnih.gov

Solid-Phase Microextraction (SPME) is a solvent-free equilibrium-based technique that uses a small fused-silica fiber coated with a stationary phase (the sorbent) to extract analytes. pjoes.comnih.gov The fiber can be directly immersed in a liquid sample (Direct Immersion SPME) or exposed to the vapor phase above the sample (Headspace SPME). intertek.com After extraction, the fiber is transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis. tandfonline.com

For many organomercury compounds, which are often ionic and non-volatile, a derivatization step is required prior to SPME. frontiersin.orgnih.gov This step converts the analytes into volatile and thermally stable derivatives. Common derivatizing agents include sodium tetraethylborate (NaBEt₄) and sodium tetrapropylborate (NaBPr₄), which ethylate or propylate the mercury species. researchgate.nettandfonline.comtaylorfrancis.com Headspace SPME is particularly advantageous for complex matrices as it minimizes the extraction of non-volatile matrix components, thereby reducing interferences and protecting the analytical instrument. frontiersin.orgintertek.com Polydimethylsiloxane (PDMS) is the most commonly used fiber coating for the extraction of derivatized organomercury compounds. researchgate.netcore.ac.uk SPME, when coupled with GC-ICP-MS, is a highly sensitive technique capable of achieving detection limits in the ng/L (ppt) to pg/g range. researchgate.netcore.ac.uk

The table below summarizes various SPE and SPME methodologies applied to organomercury analysis.

Table 3: Application of SPE and SPME in Organomercury Speciation Analysis

| Technique | Sorbent/Fiber Coating | Matrix | Target Analytes | Detection Limit | Reference |

|---|---|---|---|---|---|

| SPE | Dithizone-immobilized C18 | Water | MeHg, PhHg, Hg(II) | 0.54 - 0.66 ng | taylorandfrancis.com |

| Dispersive SPE (DSPE) | Sulfhydryl-functionalized SiO₂ | Water | EtHg, MeHg, PhHg | 0.24 - 1.07 µg/L | eurofinsus.com |

| Headspace SPME | Polydimethylsiloxane (PDMS) | Biological Tissue | Methylmercury | 4.2 pg/g | core.ac.uk |

| Headspace SPME | Polydimethylsiloxane (PDMS) | Water/Sediment | Organomercury, -lead, -tin | 0.34 - 2.1 ng/L | tandfonline.com |

| Headspace SPME | Polydimethylsiloxane (PDMS) | Seawater | Hg(II), Methylmercury | ~pg/L range | researchgate.net |

Environmental Transformation and Chemical Fate of Organomercury Compounds: General Principles

Distribution and Mobility of Organomercury Species in Environmental Compartments

Aquatic Systems (Water Column, Sediments)

The environmental transformation of organomercury compounds in aquatic systems is a complex process governed by various biotic and abiotic factors. For well-studied compounds like methylmercury (B97897), the water column and sediments are critical compartments where significant chemical changes occur.

In the water column, organomercury compounds can undergo photodecomposition, particularly in the presence of sunlight. aaqr.orgsemanticscholar.org This process can lead to the cleavage of the carbon-mercury bond, resulting in the formation of inorganic mercury species. mdpi.com The presence of dissolved organic matter and other chemical constituents in the water can influence the rate and pathway of these transformations.

Sediments play a crucial role as both sinks and sources of organomercury compounds. epa.gov Under anaerobic conditions, microbial activity is a key driver of mercury transformation. nih.gov Bacteria, particularly sulfate-reducing and iron-reducing bacteria, can methylate inorganic mercury to form methylmercury. nih.govnih.gov Conversely, demethylation processes, both biotic and abiotic, also occur in sediments, leading to the breakdown of methylmercury. mdpi.comresearchgate.net The specific chemical properties of an organomercury compound, such as its stability and solubility, will dictate its partitioning between the water column and sediments and its susceptibility to these transformation processes.

Table 1: General Transformation Pathways of Organomercury Compounds in Aquatic Systems

| Location | Process | Key Factors | Resulting Species |

| Water Column | Photodecomposition | Sunlight, Dissolved Organic Matter | Inorganic Mercury |

| Sediments | Microbial Methylation | Anaerobic Bacteria (e.g., Sulfate-reducers) | Methylmercury |

| Sediments | Microbial/Abiotic Demethylation | Microbial Activity, Chemical Conditions | Inorganic Mercury |

This table represents generalized pathways for common organomercury compounds and is not based on specific data for methyl(trifluoromethyl)mercury.

Atmospheric Transport and Chemical Interconversions

Organomercury compounds can be transported over long distances in the atmosphere, contributing to their global distribution. nih.gov The volatility of a specific compound is a primary determinant of its atmospheric mobility. For instance, dimethylmercury (B1214916) is more volatile than methylmercury and can be transported more readily.

Once in the atmosphere, organomercury compounds can undergo various chemical reactions. epa.gov Photochemical reactions, driven by sunlight, are a major pathway for their transformation. aaqr.org These reactions can lead to the degradation of the organic mercury species and their conversion to other forms of mercury, including gaseous elemental mercury (Hg⁰) and oxidized mercury species (Hg²⁺). nih.gov These transformations influence the atmospheric lifetime and deposition patterns of the mercury compounds. d-nb.info Wet and dry deposition processes then remove these compounds and their transformation products from the atmosphere, introducing them into terrestrial and aquatic ecosystems. nih.govnih.gov

Application of Stable Isotope Tracers in Environmental Transformation Studies

Stable isotope analysis is a powerful tool for tracing the sources and transformation pathways of mercury in the environment. frontiersin.orgnih.gov Mercury has seven stable isotopes, and the relative abundances of these isotopes can change in predictable ways during physical and chemical processes, a phenomenon known as isotopic fractionation.

By measuring the isotopic composition of mercury in different environmental compartments (e.g., water, sediment, biota), scientists can gain insights into the biogeochemical cycling of mercury. nih.govusu.edu For example, specific isotopic signatures can be associated with different sources of mercury pollution or with particular transformation processes like methylation and photodecomposition. frontiersin.orgnih.gov

Species-specific isotope analysis (SSIA) allows researchers to determine the isotopic composition of individual mercury compounds, such as methylmercury. nih.gov This technique provides a more detailed understanding of the transformation and bioaccumulation of specific organomercury species. However, the application of stable isotope tracers to study the environmental fate of this compound has not been reported in the scientific literature.

Emerging Research Directions and Future Perspectives in Methyl Trifluoromethyl Mercury Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of methyl(trifluoromethyl)mercury often involves the use of toxic and environmentally harmful reagents. A significant area of emerging research is the development of greener and more sustainable synthetic routes.

Key research efforts are focused on:

Mercury-Free Pathways: Inspired by the development of mercury-free routes for other organofluorine compounds, researchers are exploring alternative methods that avoid the use of highly toxic mercury-based starting materials. nih.govresearchgate.net These might involve transition-metal-catalyzed cross-coupling reactions or the use of novel trifluoromethylating agents.

Atom Economy: Improving the atom economy of existing reactions is crucial. This involves designing syntheses where the majority of the atoms from the reactants are incorporated into the final product, minimizing waste.

Safer Reagents and Solvents: The replacement of hazardous reagents and solvents with more benign alternatives is a central theme in green chemistry. researchgate.net Research is ongoing to identify and utilize less toxic fluorinating agents and environmentally friendly solvent systems.

A notable example in a related area is the synthesis of trifluoromethylthioferrocene, where a novel pathway avoids toxic mercury(II)-based reagents by first treating bromoferrocene (B1143443) with sodium thiocyanate (B1210189) in the presence of copper(I), followed by reaction with the Ruppert-Prakash reagent. nih.govresearchgate.net This approach could potentially be adapted for the synthesis of this compound.

Exploration of Catalytic Applications Beyond Ligand Exchange

While the primary known reaction of this compound involves ligand exchange, there is growing interest in its potential as a catalyst in a broader range of organic transformations. The unique electronic properties of the trifluoromethyl group can influence the reactivity and selectivity of the mercury center.

Future research in this area may include:

C-H Activation/Functionalization: The development of catalysts for the direct functionalization of C-H bonds is a major goal in organic synthesis. The electrophilicity of the mercury atom in this compound could be harnessed for this purpose.

Asymmetric Catalysis: The design of chiral ligands for this compound could lead to the development of novel asymmetric catalysts for enantioselective reactions.

Polymerization Catalysis: The potential of organomercury compounds to initiate or control polymerization reactions is an underexplored area.

Although direct catalytic applications of this compound are still in their infancy, the broader field of organometallic catalysis provides a roadmap for future investigations. acs.orgnih.gov

Advanced Mechanistic Investigations Leveraging Spectroscopic and Computational Integration

A deeper understanding of the reaction mechanisms of this compound is essential for the rational design of new synthetic methods and catalysts. The integration of advanced spectroscopic techniques and computational chemistry is a powerful approach to achieve this.

Current and future research directions include:

In-situ Spectroscopy: Techniques such as NMR, IR, and Raman spectroscopy can be used to monitor reactions in real-time, providing valuable information about reaction intermediates and transition states.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to calculate the structures and energies of reactants, products, and transition states, providing insights into reaction pathways and selectivities. nih.gov

Combined Approaches: The combination of experimental and computational data provides a more complete picture of reaction mechanisms than either approach alone. For instance, calculated NMR shielding tensors can be compared with experimental data to confirm the structures of intermediates. nih.gov

Refined Analytical Strategies for Environmental Monitoring and Speciation of Novel Organomercurials

The potential environmental impact of novel organomercurials like this compound necessitates the development of sensitive and specific analytical methods for their detection and speciation in environmental matrices.

Key areas of development include:

Chromatographic Separation: Gas chromatography (GC) and liquid chromatography (LC) are powerful techniques for separating different mercury species. nih.govpensoft.net

Sensitive Detection: Detectors such as inductively coupled plasma mass spectrometry (ICP-MS) and atomic fluorescence spectrometry (AFS) provide the high sensitivity required for trace-level analysis. pensoft.netflettresearch.ca

Speciation Analysis: It is crucial to distinguish between different organomercury compounds, as their toxicity and environmental fate can vary significantly. vliz.beresearchgate.net Speciation is often achieved by coupling a chromatographic separation with a sensitive detector. nih.govcore.ac.uk

Recent advances in analytical techniques, such as the use of gold-coated tungsten-coil atom traps for in-situ preconcentration, have significantly improved the detection limits for mercury species. nih.gov

Design of New Fluorinated Organometallic Reagents Derived from Mercury

This compound can serve as a precursor for the synthesis of other valuable fluorinated organometallic reagents. These reagents can then be used in a variety of organic transformations.

Future research in this area could focus on:

Transmetalation Reactions: The transfer of the trifluoromethyl group from mercury to other metals (e.g., copper, palladium, nickel) can generate new trifluoromethylating agents with unique reactivity profiles. wikipedia.org

Synthesis of Novel Building Blocks: The development of new fluorinated building blocks is essential for the synthesis of complex fluorinated molecules with applications in pharmaceuticals and materials science. organicchemistrydata.orgresearchgate.net

The exchange reaction of bis(trifluoromethyl)mercury (B14153196) with tetramethyltin (B1198279) or tetramethyllead (B1204573) to form methyl(trifluoromethyl)tin and -lead derivatives demonstrates the feasibility of using mercury compounds to generate other organometallic reagents. electronicsandbooks.comrsc.org

Q & A

Q. What are the primary toxicological mechanisms of this compound compared to methylmercury?

- Methodological Answer : While methylmercury (MeHg) primarily targets the central nervous system via oxidative stress and mitochondrial dysfunction, the trifluoromethyl group in this compound may alter lipid solubility and bioaccumulation pathways. Use in vitro models (e.g., neuronal cell lines) to compare reactive oxygen species (ROS) generation and glutathione depletion. Biomarker analysis (e.g., blood, hair mercury levels) should follow standardized protocols, as outlined in studies correlating methylmercury exposure with biomarkers .

- Key Insight : Conduct comparative dose-response studies in animal models to assess neurotoxicity thresholds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.